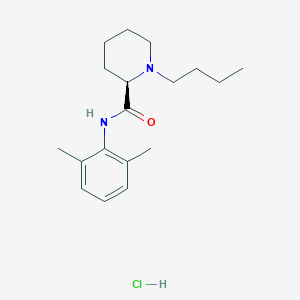

(R)-(+)-Bupivacaine Hydrochloride

Vue d'ensemble

Description

®-(+)-Bupivacaine Hydrochloride is a local anesthetic commonly used in various medical procedures to numb specific areas of the body. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly valued for its long-lasting effects and potency in providing regional anesthesia.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ®-(+)-Bupivacaine Hydrochloride involves several steps. Initially, N-(2,6-xylyl)-2-piperidineformamide is synthesized. This intermediate is then subjected to further reactions to produce ®-(+)-Bupivacaine Hydrochloride. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ®-(+)-Bupivacaine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield, product quality, and cost-effectiveness. Automation and stringent quality control measures are employed to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-Bupivacaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Applications De Recherche Scientifique

Pharmacokinetics and Mechanism of Action

- Pharmacokinetics : Bupivacaine is approximately 95% protein-bound and is primarily metabolized in the liver. Its half-life varies, with adults averaging around 2.7 hours, while neonates may experience a longer half-life of about 8.1 hours .

- Mechanism of Action : Bupivacaine works by blocking sodium channels in the neuronal cell membrane, preventing the propagation of nerve impulses, which leads to a loss of sensation in the targeted area .

Surgical Anesthesia

Bupivacaine is extensively used for various surgical procedures due to its effective analgesic properties:

- Regional Anesthesia : It is commonly administered via caudal, epidural, and peripheral nerve blocks. Studies indicate that concentrations of 0.25%, 0.5%, and 0.75% provide effective sensory anesthesia, with 0.75% being particularly effective for intra-abdominal surgeries .

| Procedure | Concentration | Onset Time | Max Analgesia Time |

|---|---|---|---|

| Epidural Block | 0.25% - 0.75% | 4-10 minutes | 15-30 minutes |

| Caudal Block | 0.25% - 0.5% | 4-10 minutes | 15-30 minutes |

| Peripheral Nerve Block | 0.25% - 0.5% | 4-10 minutes | 15-30 minutes |

Pain Management in Obstetrics

Bupivacaine is frequently used for labor analgesia and postoperative pain management after cesarean sections:

- Labor Analgesia : A study demonstrated that bupivacaine effectively reduces pain during labor when administered via epidural routes .

Chronic Pain Management

Recent clinical trials have explored the efficacy of bupivacaine in managing chronic pain conditions:

- A phase III trial investigated its effectiveness in controlling postoperative pain in breast cancer patients . Results indicated significant pain relief compared to placebo.

Efficacy Studies

A randomized clinical trial involving knee replacement surgery compared liposomal bupivacaine with standard bupivacaine hydrochloride. The study found no significant difference in postoperative recovery or pain management between the two groups .

Toxicity Management

Bupivacaine toxicity remains a concern due to its potential for severe neurologic and cardiac side effects. Landmark research has shown that lipid emulsion therapy can effectively mitigate these toxic effects in cases of overdose .

Mécanisme D'action

®-(+)-Bupivacaine Hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing the inactivated state and thereby inhibiting nerve conduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lidocaine: Another local anesthetic with a shorter duration of action compared to ®-(+)-Bupivacaine Hydrochloride.

Ropivacaine: Similar in structure but with a slightly different pharmacokinetic profile.

Mepivacaine: Known for its rapid onset but shorter duration of action.

Uniqueness

®-(+)-Bupivacaine Hydrochloride is unique due to its long-lasting effects and high potency. It provides prolonged anesthesia, making it suitable for procedures requiring extended pain relief. Its chiral nature also allows for specific interactions with biological targets, enhancing its efficacy and safety profile .

Activité Biologique

(R)-(+)-Bupivacaine hydrochloride is a widely used local anesthetic known for its efficacy in providing pain relief during surgical and postoperative procedures. Its biological activity is primarily attributed to its ability to block sodium channels, but recent studies have revealed a more complex profile of actions that includes effects on various receptor systems and potential implications for tissue health. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Sodium Channel Blockade

The primary mechanism by which bupivacaine exerts its anesthetic effects is through the blockade of voltage-gated sodium channels. This inhibition prevents the generation and conduction of action potentials in nerve fibers, leading to local anesthesia. Bupivacaine preferentially binds to the open state of sodium channels, resulting in a prolonged duration of action compared to other local anesthetics like lidocaine .

Effects on NMDA Receptors

Recent research has shown that (R)-(+)-bupivacaine also inhibits N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic transmission in the spinal cord. Bupivacaine reduces NMDA receptor-mediated currents in dorsal horn neurons, suggesting a role in modulating central sensitization associated with chronic pain conditions. The inhibition appears to be non-competitive and allosteric, affecting both extracellular and intracellular sites on the receptor .

Toxicity Profiles

Chondrotoxicity

Bupivacaine has been associated with chondrotoxic effects, particularly when used intra-articularly. In a porcine model, bupivacaine solutions resulted in significant chondrocyte death (33% non-viable cells) compared to liposomal formulations, which showed improved viability (6.2% non-viable cells) . While acute chondrolysis is rare following single injections, continuous infusion has been linked to increased rates of cartilage breakdown and joint complications.

Cardiotoxicity

Bupivacaine's cardiotoxic potential is notable, especially at higher doses. It can cause dose-dependent myocardial depression and interfere with calcium signaling in cardiac muscle cells. Rare cases of severe toxicity have been reported even at low doses in patients with specific metabolic deficiencies, such as l-carnitine deficiency .

Pharmacokinetics

- Half-life : Approximately 2.7 hours in adults; extended half-life in neonates (8.1 hours).

- Protein Binding : High protein binding (~95%), which influences its pharmacokinetic profile.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to metabolites such as 2,6-pipecoloxylidine .

Case Studies

- Clinical Efficacy : A review of 2,077 cases demonstrated that bupivacaine effectively provided sensory anesthesia within 4 to 10 minutes post-administration, with maximum analgesia achieved within 15 to 30 minutes . Concentrations of 0.25% to 0.75% were effective for various surgical applications.

- Toxicity Incidents : Reports have documented cases where inadvertent intravenous administration led to mild systemic reactions without severe sequelae . However, caution is advised due to the potential for serious cardiac events.

Comparative Biological Activity

| Parameter | This compound | Lidocaine | Ropivacaine |

|---|---|---|---|

| Primary Action | Sodium channel blockade | Sodium channel blockade | Sodium channel blockade |

| NMDA Receptor Interaction | Yes | Minimal | Minimal |

| Chondrotoxicity Risk | High | Low | Moderate |

| Cardiotoxicity Risk | High | Moderate | Low |

| Half-life (Adults) | 2.7 hours | 1.5 hours | 3-4 hours |

Propriétés

IUPAC Name |

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949994 | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-46-0 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupicaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.